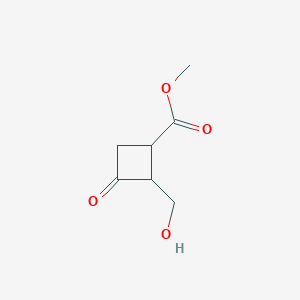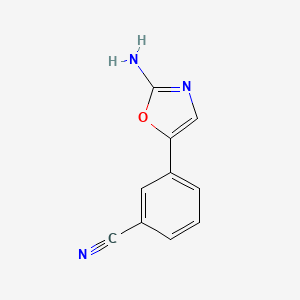![molecular formula C12H21FN2O2 B13014553 (1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)
(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane is a bicyclic compound featuring a unique structural framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluoroamines and bicyclic precursors.
Formation of the Bicyclic Core: The bicyclic core is constructed through a series of cyclization reactions. One common method involves an intramolecular Diels-Alder reaction, which forms the bicyclic structure.
Introduction of Functional Groups: Functional groups such as the tert-butoxycarbonyl (Boc) protecting group and the fluoro substituent are introduced through selective reactions. For instance, the Boc group can be added using Boc anhydride in the presence of a base like triethylamine.
Purification: The final compound is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro substituent, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated bicyclic amines on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
Medically, this compound has potential applications in drug development. Its bicyclic structure and functional groups make it a candidate for the design of new pharmaceuticals, particularly those targeting neurological conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.
Mécanisme D'action
The mechanism of action of (1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-chloro-3-azabicyclo[3,3,0]octane: Similar structure but with a chlorine substituent instead of fluorine.
(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-methyl-3-azabicyclo[3,3,0]octane: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluoro substituent in (1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C12H21FN2O2 |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
tert-butyl N-[(3aS,6R,6aR)-6-fluoro-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-12-5-4-9(13)8(12)6-14-7-12/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9+,12+/m0/s1 |
Clé InChI |
LTYWGNZNVSBEFB-YGOYTEALSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@]12CC[C@H]([C@@H]1CNC2)F |
SMILES canonique |
CC(C)(C)OC(=O)NC12CCC(C1CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)

![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)
![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)


![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)


![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B13014577.png)

